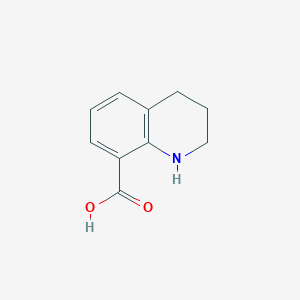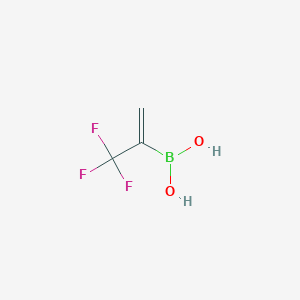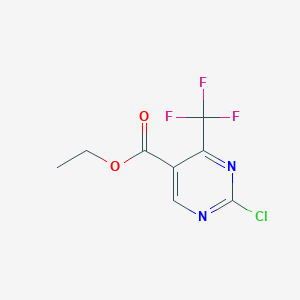
1,2,3,4-テトラヒドロキノリン-8-カルボン酸
概要
説明
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アルカロイド誘導体
1,2,3,4-テトラヒドロキノリン-8-カルボン酸はアルカロイドの誘導体です . アルカロイドは窒素を含む二次代謝産物であり、アミノ酸の複素環式誘導体またはトランスアミノ化プロセスによって生成されます . アルカロイドは自然界に存在し、独特の生物学的特性を持っています .
合成中間体
この化合物は、汎用性の高い多官能性シンソンとして広く使用されています . この化合物は、様々な化合物の合成のための中間体として有望視されています .
生物活性
1,2,3,4-テトラヒドロキノリン-8-カルボン酸とそのアナログは、様々な感染病原体および神経変性疾患に対して多様な生物活性を示します . このことから、科学界から多くの注目を集めています .
医薬品
1,2,3,4-テトラヒドロキノリン核は、無数の合成医薬品の一般的なコア構造です . 例えば、抗不整脈薬のニカインプロールや、抗真菌活性も持つ抗ウイルス抗生物質のビラントマイシンは、このコア構造を持っています .
抗酸化剤および腐食防止剤
1,2,3,4-テトラヒドロキノリンは、抗酸化剤および腐食防止剤として使用されます . これは、様々な染料の有効成分です .
構造活性相関(SAR)研究
この化合物は、分子の化学構造または3次元構造と生物活性との関係を理解するためのSAR研究で使用されます . これは、強力な生物活性を有する新規アナログの開発に役立ちます .
Safety and Hazards
作用機序
Target of Action
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq derivatives are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiq derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. The interaction with these enzymes can lead to inhibition, affecting the breakdown of neurotransmitters like acetylcholine. Additionally, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid has been shown to interact with carbonic anhydrase isoenzymes I and II, which are involved in maintaining acid-base balance in tissues .
Cellular Effects
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For instance, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic signaling. Additionally, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in cellular metabolism and other critical functions .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to their inhibition. This inhibition prevents the breakdown of acetylcholine, resulting in increased neurotransmitter levels and prolonged cholinergic signaling. Furthermore, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can interact with carbonic anhydrase isoenzymes, affecting their catalytic activity and influencing acid-base balance in tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid in in vitro or in vivo studies has demonstrated potential effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid vary with different dosages in animal models. At low doses, this compound can enhance cholinergic signaling by inhibiting acetylcholinesterase, leading to improved cognitive function and memory. At high doses, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can exhibit toxic effects, including neurotoxicity and adverse effects on other organ systems. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses .
Metabolic Pathways
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation. For example, its interaction with acetylcholinesterase and butyrylcholinesterase can influence the levels of acetylcholine, thereby affecting cholinergic metabolism. Additionally, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can impact the levels of metabolites involved in acid-base balance through its interaction with carbonic anhydrase isoenzymes .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its entry into cells. Once inside the cells, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall activity and function, with higher concentrations observed in tissues with abundant cholinergic activity .
Subcellular Localization
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid may localize to the synaptic cleft in neurons, where it can interact with acetylcholinesterase and modulate neurotransmitter levels. Additionally, its localization within mitochondria or other organelles can affect cellular metabolism and energy production .
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGFWDGFXPMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382931 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34849-19-9 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)


![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304081.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)



![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)


